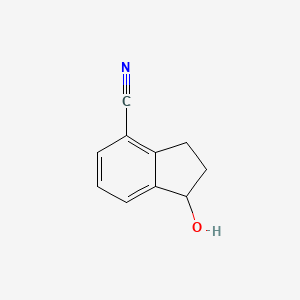

1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile

Vue d'ensemble

Description

1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is a chemical compound with the molecular formula C10H9NO It is a derivative of indene, a bicyclic hydrocarbon, and contains a hydroxyl group and a nitrile group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile can be synthesized through several methods. One common method involves the treatment of indanone with trimethylsilyl cyanide (TMSCN) and zinc iodide (ZnI2), followed by dehydration with Amberlyst-15 to yield the desired compound . Another method involves the synthesis from 3-(2-cyanophenyl)propanoic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as manganese dioxide (MnO2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile.

Reduction: Formation of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile.

Substitution: Formation of various ethers or esters depending on the substituent used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile has been investigated for its potential therapeutic effects, particularly in oncology.

Cancer Treatment

Research indicates that compounds similar to this compound exhibit anti-cancer properties by targeting inhibitors of apoptosis proteins (IAPs). The degradation of these proteins can promote apoptosis in cancer cells, making this compound a candidate for treating various cancers, including:

- Breast Cancer

- Colon Cancer

- Ovarian Cancer

- Non-Small Cell Lung Cancer

A patent (WO2010142994A1) outlines the synthesis and application of 2,3-dihydro-1H-indene compounds in cancer therapies, emphasizing their role in inducing apoptosis through IAP inhibition .

Pharmaceutical Formulations

The compound can be formulated for various administration routes:

- Injectable Dosage Forms : These can include aqueous suspensions or oil suspensions prepared with suitable dispersants and stabilizers.

The formulations may also contain bioavailability modifiers to enhance therapeutic efficacy, indicating the compound's versatility in pharmaceutical development .

Synthesis Pathways

This compound can be synthesized from various precursors. A common synthetic route involves starting materials like 3-(2-cyanophenyl)propanoic acid and other indanone derivatives. The synthesis process is critical for producing the compound at scale for research and therapeutic applications .

Case Study 1: Anti-Cancer Activity

In a study published on the use of indene derivatives for cancer treatment, researchers demonstrated that specific modifications to the indene structure could enhance cytotoxicity against breast cancer cell lines. The study highlighted the importance of functional groups like hydroxyl and nitrile in modulating biological activity .

Case Study 2: Formulation Development

A pharmaceutical company developed an injectable formulation of a related indene compound that showed promising results in preclinical trials for treating acute myeloid leukemia. This formulation utilized a combination of stabilizers and surfactants to ensure solubility and bioavailability, showcasing the practical application of indene derivatives in clinical settings .

Mécanisme D'action

The mechanism of action of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways.

Comparaison Avec Des Composés Similaires

1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile can be compared with other similar compounds such as:

2,3-dihydro-1-oxo-1H-indene-4-carbonitrile: Similar structure but with a carbonyl group instead of a hydroxyl group.

2,3-dihydro-1H-indene-1-carbonitrile: Lacks the hydroxyl group present in this compound.

Activité Biologique

1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (C₁₀H₉NO) is a bicyclic compound characterized by a hydroxyl group and a carbonitrile group attached to an indene framework. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular weight of this compound is approximately 159.19 g/mol. Its structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| Functional Groups | Hydroxyl (-OH), Carbonitrile (-C≡N) |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The hydroxyl and nitrile groups facilitate hydrogen bonding and other interactions with enzymes and receptors, influencing various biological pathways. The indene backbone provides a rigid structure that enhances its binding affinity to target sites.

Biological Activities

Research has identified several notable biological activities associated with this compound:

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Enzyme Interaction Studies

A study focused on the synthesis of (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile using ketoreductases demonstrated its ability to interact with these enzymes effectively. The compound was synthesized with high enantiomeric purity (96.37%) using specific enzyme variants, highlighting its potential for use in enzymatic applications .

Cardioprotective Effects

In vitro evaluations have suggested that derivatives of this compound may possess cardioprotective properties. Compounds derived from similar structures have shown the ability to mitigate doxorubicin-induced cardiotoxicity in cardiac cell lines, indicating a potential therapeutic role .

Case Study 1: Synthesis and Purification

Madhuresh Kumar Sethi et al. conducted a study on the enzymatic synthesis of (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile using various ketoreductase enzymes. The study reported complete conversion of starting materials with high yields and chiral purity .

Case Study 2: Antimicrobial Activity Assessment

A recent investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, supporting its potential as an antimicrobial agent.

Comparative Analysis

To contextualize the biological activity of this compound, it can be compared with structurally similar compounds:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| 2,3-Dihydro-1H-indene-4-carbonitrile | C₁₀H₉N | Moderate antimicrobial activity |

| (S)-1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile | C₁₀H₉NO | High chiral purity; effective enzyme interaction |

| 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile | C₁₀H₉NO | Limited studies; potential for further research |

Propriétés

IUPAC Name |

1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3,10,12H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFZMTYUOQFQHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2C1O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.